molecular formula C5H11NOS B11961638 4-Morpholinemethanethiol CAS No. 4432-42-2

4-Morpholinemethanethiol

Cat. No.: B11961638
CAS No.: 4432-42-2
M. Wt: 133.21 g/mol
InChI Key: OYKOJVLEGGJKSD-UHFFFAOYSA-N
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Description

4-Morpholinemethanethiol is a chemical compound with the molecular formula C5H11NOS. It consists of a morpholine ring attached to a methanethiol group. This compound is known for its unique structure, which combines the properties of both morpholine and thiol groups. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinemethanethiol typically involves the reaction of morpholine with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Morpholine} + \text{Formaldehyde} + \text{H}_2\text{S} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinemethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholinemethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The morpholine ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinemethanethiol is unique due to the presence of both the morpholine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The thiol group provides reactivity towards oxidation and substitution reactions, while the morpholine ring offers stability and compatibility with biological systems .

Properties

CAS No.

4432-42-2

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

morpholin-4-ylmethanethiol

InChI

InChI=1S/C5H11NOS/c8-5-6-1-3-7-4-2-6/h8H,1-5H2

InChI Key

OYKOJVLEGGJKSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CS

Origin of Product

United States

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